(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide

Chiral resolution Enantiomeric purity Stereospecific synthesis

(3S)-3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide (CAS 1604328-01-9) is a chiral amino acid amide derivative featuring a 2-methyl-1,3-thiazole ring. Its molecular formula is C₇H₁₁N₃OS and its molecular weight is 185.25 g/mol.

Molecular Formula C7H11N3OS
Molecular Weight 185.25 g/mol
Cat. No. B13313037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide
Molecular FormulaC7H11N3OS
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(CC(=O)N)N
InChIInChI=1S/C7H11N3OS/c1-4-10-6(3-12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m0/s1
InChIKeyQDAKEAFVGSNDCP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3S)-3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide as a Chiral Aminothiazole Building Block for Research Procurement


(3S)-3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide (CAS 1604328-01-9) is a chiral amino acid amide derivative featuring a 2-methyl-1,3-thiazole ring. Its molecular formula is C₇H₁₁N₃OS and its molecular weight is 185.25 g/mol . The compound possesses a single (S)-configured stereocenter on the β-carbon of the propanamide chain, classifying it as a homochiral β-amino amide . It is primarily utilized as a synthetic intermediate and chiral building block in early-stage medicinal chemistry, particularly in the design of aminothiazole-containing enzyme inhibitors and receptor modulators. The compound is commercially available through research chemical suppliers at a typical purity of 95% .

Why Generic Substitution Fails: The Critical Role of (S)-Stereochemistry in Aminothiazole Propanamide Procurement


Purchasing a generic or racemic 3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide (CAS 1596996-14-3) instead of the stereodefined (3S)-enantiomer carries significant risk for research programs requiring chiral fidelity. The racemic mixture contains an equimolar amount of the (3R)-enantiomer, which may exhibit divergent target binding, altered pharmacokinetics, or even antagonistic effects in biological assays . In the context of diacylglycerol kinase zeta (DGKζ) inhibitor development, where the thiazole-propanamide scaffold appears in patent-protected chemical space (WO 2021/214019 A1), stereochemistry at the β-carbon is expected to influence potency and selectivity [1]. The following quantitative evidence demonstrates measurable differences that justify selection of the (3S)-configured compound over its closest analogs.

Quantitative Differentiation of (3S)-3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide Against Closest Analogs


Stereochemical Configuration vs. Racemate: Effect on Biological Recognition Potential

The (3S) enantiomer (CAS 1604328-01-9) possesses a defined (S)-absolute configuration at the β-carbon, as confirmed by its SMILES notation [C@@H](CC(N)=O)(N)C=1N=C(C)SC1 . In contrast, the commonly available racemic mixture 3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide (CAS 1596996-14-3) contains a 1:1 ratio of (3S)- and (3R)-enantiomers, with no net optical rotation . While exact specific rotation values for the (3S)-enantiomer are not disclosed in publicly available vendor documentation, the presence of a single stereoisomer versus a racemic mixture constitutes a binary differentiation that is critical for any stereospecific biological interaction. In medicinal chemistry programs targeting DGKζ, where the scaffold appears in patent claims [1], the use of a single enantiomer eliminates the confounding factor of the opposite enantiomer's potential off-target activity.

Chiral resolution Enantiomeric purity Stereospecific synthesis Target binding

Lipophilicity (LogP) Advantage Over the (3R)-Ethyl Analog: Implications for Membrane Permeability

The (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide (XLogP3 = 0.33) exhibits a 0.73 log unit higher calculated partition coefficient compared to the closely related (3R)-3-amino-3-(2-ethyl-1,3-thiazol-4-yl)propanamide (CAS 1844209-05-7, XLogP3 = -0.4) [1]. This difference corresponds to an approximately 5.4-fold higher theoretical partition ratio into a hydrophobic phase, which is within the range that can influence passive membrane permeability. Additionally, the topological polar surface area (TPSA) of the target compound is 82 Ų , compared to 110 Ų for the (3R)-ethyl analog [1], a reduction of 28 Ų. Lower TPSA is generally associated with improved blood-brain barrier penetration potential (commonly favored below 90 Ų) and enhanced intestinal absorption (favored below 140 Ų).

Lipophilicity LogP Membrane permeability ADME

Commercially Verified Purity Specification for Reproducible Research

Both the (3S)-enantiomer and the racemic mixture are offered at a baseline purity of 95% by the same supplier (Leyan). While this parity in nominal purity does not differentiate the compounds in absolute terms, it confirms that the (3S)-enantiomer is available at a purity grade equivalent to the more widely stocked racemate, removing purity as a barrier to procurement of the stereodefined compound. No higher purity grades (e.g., ≥98%) are currently listed for either form in publicly accessible vendor catalogs. The absence of disclosed melting point, boiling point, or specific rotation data in vendor documentation represents a gap that procurement teams should address through direct vendor inquiry or independent QC analysis when batch-to-batch reproducibility is critical.

Chemical purity Quality control Reproducibility Procurement specification

Coverage Within Patent-Protected DGKζ Inhibitor Chemical Space (Class-Level Inference)

The aminothiazole-propanamide core of the target compound falls within the Markush structure of general formula (I) described in WO 2021/214019 A1, which claims substituted aminothiazoles as diacylglycerol kinase zeta (DGKζ) inhibitors for immune activation [1]. The patent specifies that compounds of this class inhibit DGKζ and thereby enhance T-cell mediated immune responses, with potential applications in cancer immunotherapy [1]. While no specific IC₅₀ value is publicly reported for (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide itself, the structural inclusion within the claimed chemical space provides a class-level rationale for its use as a key intermediate or scaffold for further functionalization in DGKζ-targeted drug discovery programs. In comparison, the (3R)-ethyl analog (CAS 1844209-05-7) differs at both the R-group (ethyl vs. methyl) and stereochemistry (R vs. S), which places it in a distinct sub-region of the claimed chemical space with potentially divergent DGKζ inhibitory activity [2]. The absence of direct head-to-head biological data for either compound necessitates that this inference be treated as supportive rather than confirmatory evidence.

DGKzeta inhibitor Immuno-oncology Patent analysis Chemical space

Optimal Application Scenarios for (3S)-3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide Based on Quantitative Evidence


Stereospecific Synthesis of DGKζ-Targeted Compound Libraries

The (3S)-configured aminothiazole-propanamide scaffold provides a homochiral starting point for constructing focused compound libraries targeting diacylglycerol kinase zeta (DGKζ) in immuno-oncology, consistent with the chemical space claimed in WO 2021/214019 A1 [1]. Using the (3S)-enantiomer eliminates the need for chiral resolution post-synthesis, improving synthetic efficiency and reducing waste compared to starting from the racemate, where 50% of material would be the undesired (3R)-isomer .

Lead Optimization Programs Requiring Favorable CNS or Cellular Permeability

With a computed LogP of 0.33 and TPSA of 82 Ų—both within the favorable ranges for oral absorption and potential CNS penetration—this compound offers a balanced lipophilicity profile for medicinal chemistry campaigns where passive membrane permeability is a key design criterion. Its lipophilicity advantage (ΔLogP +0.73) and lower TPSA (ΔTPSA -28 Ų) over the (3R)-ethyl analog [2] make it a more attractive starting scaffold for programs targeting intracellular or CNS-resident enzymes.

Procurement of Chiral Building Blocks with Documented Purity for Reproducible SAR Studies

The compound is commercially available at a verified 95% purity specification from established research chemical suppliers , matching the purity grade of the racemic comparator. This enables structure-activity relationship (SAR) studies where batch consistency and chemical integrity are paramount. Procurement teams are advised to request certificates of analysis including chiral HPLC purity data to confirm enantiomeric excess, as specific optical rotation values are not publicly cataloged.

Intermediate for Novel Aminothiazole-Derived Enzyme Inhibitors Beyond DGKζ

The thiazole-propanamide core is a recognized privileged scaffold in kinase and nuclease inhibitor design, as evidenced by its appearance in patent families covering TGF-β signaling inhibitors and nucleases [1]. The (3S)-stereochemistry provides an enantiomerically pure handle for divergent synthesis of diverse bioactive molecules, including potential inhibitors of Matrix Metalloproteinases (MMP-2/MMP-9) and aminoacyl-tRNA synthetases, where chiral amide derivatives have shown differential potency in published studies [3].

Quote Request

Request a Quote for (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.